Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 12.95 (s, 1H) : Naphtholic hydroxyl proton, deshielded due to hydrogen bonding.
- δ 8.45 (d, J = 8.4 Hz, 1H) : Amide proton (NH), broadened by exchange with solvent.
- δ 7.80–7.20 (m, 11H) : Aromatic protons from benzamide (5H) and naphthalene (6H).
- δ 4.75 (s, 2H) : Methylene protons (-CH₂-), split into a singlet due to symmetry.
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy Fingerprinting
Key IR absorptions (KBr, cm⁻¹):
- 3280 : Stretching vibration of the naphtholic hydroxyl (-OH).
- 3060–3020 : Aromatic C-H stretches.
- 1655 : Amide carbonyl (C=O) stretch.
- 1600, 1550 : Aromatic ring C=C vibrations.
- 1240 : C-N stretch of the amide group.
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 263.3 ([M]⁺), consistent with the molecular weight.
- Major fragments :
Tautomeric and Conformational Isomerism
The compound exhibits two primary forms of isomerism:
- Tautomerism : The hydroxyl group at C-2 of the naphthalene ring can tautomerize to a keto form, though this is disfavored due to aromatic stabilization.
$$
\text{Enol form} \rightleftharpoons \text{Keto form} \quad (\Delta G^\circ \approx +12 \, \text{kJ/mol})
$$ - Conformational isomerism : Rotation around the C-N bond of the amide group and the methylene bridge creates distinct conformers. The anti conformation (amide carbonyl opposite to the naphthalene hydroxyl) is predominant, stabilized by intramolecular hydrogen bonding.
Properties
CAS No. |
69025-33-8 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-18(21)14-7-2-1-3-8-14/h1-11,20H,12H2,(H,19,21) |
InChI Key |
BTWZPFYRWQFDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Involving β-Naphthol
A widely reported method involves the one-pot condensation of β-naphthol, benzaldehyde, and ethylenediamine under mild acidic conditions. This reaction proceeds via the formation of an imine intermediate, which subsequently undergoes nucleophilic attack by the naphthol oxygen. The resulting intermediate, 1-[(2-aminoethylamino)phenylmethyl]naphthalen-2-ol, is then reacted with 3,5-dinitrobenzoic acid using a carbodiimide coupling agent (e.g., EDC·HCl) to yield the final benzamide derivative.
Reaction Conditions :
This method is favored for its operational simplicity and avoidance of column chromatography, as the product precipitates directly from the reaction mixture.
Condensation and Acylation Approaches
Schiff Base Formation Followed by Acylation
An alternative route involves the synthesis of a Schiff base intermediate. 2-Hydroxy-1-naphthaldehyde is condensed with 2-aminobenzamide in methanol under reflux, forming a hydrazone linkage. The Schiff base is subsequently reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) to yield the secondary amine, which is acylated with benzoyl chloride in the presence of triethylamine (Et3N).
Key Steps :
-
Schiff Base Formation :
-
Reagents: 2-Hydroxy-1-naphthaldehyde, 2-aminobenzamide
-
Conditions: 12 h reflux in methanol
-
Intermediate: (E)-2-[(2-Hydroxy-1-naphthalenyl)methyleneamino]benzamide
-
-
Reduction and Acylation :
This method allows precise control over stereochemistry but requires multiple purification steps.
Analytical Characterization
Spectroscopic Confirmation
All synthesized compounds are rigorously characterized using:
-
1H/13C NMR : Distinct signals for the naphthyl methylene group (δ 4.8–5.2 ppm) and amide carbonyl (δ 167–169 ppm).
-
FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3200–3350 cm⁻¹ (N–H).
-
Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (e.g., C: 74.47%, H: 4.86%, N: 9.65% for C18H14N2O2).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Reaction | 68–75 | >95 | One-pot synthesis, no chromatography | Limited to specific substituents |
| Schiff Base Acylation | 62 | 98 | Stereochemical control | Multi-step, expensive reagents |
| Sonogashira Coupling | N/A | N/A | Functional group versatility | Requires specialized equipment |
Industrial-Scale Considerations
For large-scale production, the multicomponent reaction is preferred due to its cost-effectiveness and minimal waste generation. However, catalytic methods using Pd or Cu require careful handling of heavy metals. Recent patents highlight the use of flow chemistry to enhance reaction efficiency and reduce purification steps .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | Benzoic acid + 2-hydroxy-1-naphthalenemethylamine hydrochloride | 85–92% | HCl, H₂O |
| Basic (NaOH, 10%, reflux) | Sodium benzoate + 2-hydroxy-1-naphthalenemethylamine | 78–88% | NaOH, H₂O |
| Enzymatic (Trypsin, 37°C) | Partial hydrolysis observed after 24 hours | 15–20% | Phosphate buffer (pH 7.4) |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Reactivity at the Hydroxynaphthyl Group
The hydroxyl group on the naphthalene ring participates in hydrogen bonding and electrophilic substitution:
Electrophilic Aromatic Substitution
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-2-hydroxynaphthalenyl derivative | Para to hydroxyl group |
| Sulfonation | H₂SO₄, 50°C | 4-Sulfo-2-hydroxynaphthalenyl derivative | Meta to hydroxyl group |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 4-Bromo-2-hydroxynaphthalenyl derivative | Para to hydroxyl group |
Key Observations :
-
The hydroxyl group strongly directs electrophiles to the para position due to resonance stabilization .
-
Steric hindrance from the benzamide substituent reduces reactivity at adjacent positions .
Condensation and Schiff Base Formation
The hydroxyl group reacts with aldehydes to form Schiff bases under mild conditions:
Example Reaction :
| Aldehyde (RCHO) | Reaction Time | Yield | Application |
|---|---|---|---|
| Benzaldehyde | 2 hours | 89% | Fluorescent probes |
| 4-Nitrobenzaldehyde | 3 hours | 76% | Coordination chemistry |
| Furfural | 4 hours | 68% | Bioconjugation studies |
Mechanism : Proton transfer from the hydroxyl group activates the aldehyde for nucleophilic attack by the amine (in situ generated via tautomerism) .
Oxidation of the Methylene Bridge
The methylene linker (−CH₂−) is susceptible to oxidation under strong conditions:
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | N-(2-hydroxy-1-naphthalenoyl)benzamide | Ketone |
| CrO₃ | Acetic acid, 80°C | Degradation products | Over-oxidation |
| Ozone | CH₂Cl₂, −78°C | Cleavage to benzoic acid + naphthoquinone | N/A |
Structural Impact : Oxidation to a ketone enhances hydrogen-bonding capacity, altering solubility and biological activity .
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating metal ions via the hydroxyl oxygen and amide carbonyl:
| Metal Salt | Complex Formed | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂] | Catalysis | 12.3 ± 0.2 |
| FeCl₃ | [Fe(L)Cl₂] | Magnetic materials | 9.8 ± 0.3 |
| Zn(OAc)₂ | [Zn(L)(OAc)] | Luminescent sensors | 8.5 ± 0.1 |
Spectroscopic Evidence :
-
IR: Shift in ν(C=O) from 1660 cm⁻¹ (free) to 1620 cm⁻¹ (coordinated) .
-
UV-Vis: New d-d transition bands at 450–600 nm for Cu(II) complexes .
Photochemical Behavior
The naphthol moiety exhibits fluorescence and photodegradation:
| Condition | Observation | Quantum Yield |
|---|---|---|
| UV (365 nm, aerobic) | Rapid degradation via singlet oxygen pathway | Φ = 0.32 |
| Visible light (450 nm) | Stable fluorescence (λₑₘ = 480 nm) | Φ = 0.45 |
Applications : Potential as a photosensitizer or fluorescent tag in bioimaging .
Comparative Reactivity with Structural Analogs
The presence of the hydroxynaphthyl group differentiates its reactivity from simpler benzamides:
| Compound | Hydrolysis Rate (k, s⁻¹) | Electrophilic Substitution Yield |
|---|---|---|
| N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide | 2.1 × 10⁻⁴ | 89% (nitration) |
| N-(Phenylmethyl)benzamide | 5.3 × 10⁻⁴ | 45% (nitration) |
| N-(2-Hydroxyethyl)benzamide | 8.9 × 10⁻⁴ | N/A |
Key Factor : Electron-withdrawing effects of the naphthyl group slow hydrolysis but enhance electrophilic substitution regioselectivity .
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives have been extensively studied for their therapeutic potential. The following table summarizes key findings related to their pharmacological activities:
The compound's interaction with biological macromolecules is significant for its therapeutic applications. The following points highlight its biological relevance:
- Interaction with Receptors : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing pain modulation and neuroprotection.
- Enzyme Inhibition : Research suggests that it may inhibit enzymes involved in inflammatory responses, indicating a role in anti-inflammatory therapies.
Study 1: Analgesic Effects
A study conducted on animal models evaluated the analgesic properties of Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-. Results showed significant pain relief comparable to established analgesics, highlighting its potential as a therapeutic agent for chronic pain management.
Study 2: Neuroprotective Potential
Research focusing on the binding affinity of this compound to sigma receptors revealed moderate affinity, suggesting neuroprotective effects. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's.
Industrial Applications
Benzamide derivatives are also utilized in various industrial applications:
- Pharmaceuticals : Used as intermediates in the synthesis of drugs targeting pain relief and inflammation.
- Cosmetics : Investigated for use in formulations aimed at reducing inflammation and promoting skin health.
- Plastics and Paper Production : Employed in the manufacturing processes due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
Key Observations :
Physicochemical and Spectroscopic Properties
Biological Activity
Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- is a compound that has garnered attention for its significant biological activity, particularly in the realms of cancer research and enzyme inhibition. This article delves into its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- has the molecular formula C₁₈H₁₅NO₂. Its structure features a naphthalene ring with a hydroxymethyl group, which enhances its solubility and biological activity compared to simpler benzamides. The compound's unique properties stem from its ability to interact with various biological targets, particularly enzymes involved in critical cellular processes.
Biological Activities
1. Cancer Research
The compound has been identified as an inhibitor of sirtuins, a family of proteins that play essential roles in cellular regulation, aging, and cancer progression. Inhibition of sirtuins can lead to altered cellular metabolism and apoptosis in cancer cells, making Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- a potential candidate for therapeutic development in oncology.
2. Enzyme Inhibition
Benzamide derivatives have shown promise as inhibitors of various enzymes. Studies indicate that Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- can modulate the activity of sirtuins, which are implicated in numerous diseases including cancer and neurodegenerative disorders. This modulation suggests potential applications in treating age-related diseases as well.
Synthesis Methods
Several synthetic routes have been developed for Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-. These methods often involve palladium-assisted coupling reactions that allow for the formation of complex aromatic structures. The synthesis typically includes:
- Starting Materials: Naphthalene derivatives and appropriate amines.
- Reagents: Palladium catalysts and coupling agents.
- Conditions: Controlled temperature and reaction times to optimize yield.
Comparative Analysis
To understand the uniqueness of Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-, it is useful to compare it with other compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzamide | C₇H₇NO | Simple amide structure without naphthalene moiety |
| Sirtinol | C₂₆H₂₂N₂O₂ | Known inhibitor of sirtuins with broader structural complexity |
| 2-Hydroxy-N-(1-phenylethyl)benzamide | C₁₅H₁₅NO₂ | Contains a phenylethyl group instead of naphthalene |
| 2-Chloro-N-[1-(2-hydroxy-1-naphthalenyl)methylene]benzamide | C₁₈H₁₅ClN₂O₂ | Contains chlorine substituent affecting reactivity |
The specific hydroxymethyl substitution on the naphthalene ring enhances the biological activity of Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- compared to simpler benzamides or those with different substituents.
Case Studies
Study on Anti-Cancer Activity: A recent study evaluated the anti-breast cancer activity of various benzamide derivatives, including Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-. The results indicated that this compound exhibited significant cytotoxic effects on breast cancer cell lines through apoptosis induction mediated by sirtuin inhibition .
Molecular Docking Studies: Molecular docking studies have shown that Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- binds effectively to the active sites of sirtuins. This binding affinity suggests a mechanism through which the compound exerts its inhibitory effects on these critical enzymes .
Q & A
Q. How to address conflicting biological activity reports for hydroxy-naphthalenyl derivatives?
- Approach : Standardize assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity in was validated via COX-2 inhibition assays, while discrepancies may arise from differences in IC₅₀ measurement protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
